5-(5-methylfuran-2-yl)-2-(((2-methylthiazol-4-yl)methyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one 5-(5-methylfuran-2-yl)-2-(((2-methylthiazol-4-yl)methyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one
Brand Name: Vulcanchem
CAS No.: 670273-82-2
VCID: VC7650771
InChI: InChI=1S/C22H17N3O2S3/c1-13-8-9-18(27-13)17-12-29-20-19(17)21(26)25(16-6-4-3-5-7-16)22(24-20)30-11-15-10-28-14(2)23-15/h3-10,12H,11H2,1-2H3
SMILES: CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C(=N3)SCC4=CSC(=N4)C)C5=CC=CC=C5
Molecular Formula: C22H17N3O2S3
Molecular Weight: 451.58

5-(5-methylfuran-2-yl)-2-(((2-methylthiazol-4-yl)methyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one

CAS No.: 670273-82-2

Cat. No.: VC7650771

Molecular Formula: C22H17N3O2S3

Molecular Weight: 451.58

* For research use only. Not for human or veterinary use.

5-(5-methylfuran-2-yl)-2-(((2-methylthiazol-4-yl)methyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one - 670273-82-2

Specification

CAS No. 670273-82-2
Molecular Formula C22H17N3O2S3
Molecular Weight 451.58
IUPAC Name 5-(5-methylfuran-2-yl)-2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-3-phenylthieno[2,3-d]pyrimidin-4-one
Standard InChI InChI=1S/C22H17N3O2S3/c1-13-8-9-18(27-13)17-12-29-20-19(17)21(26)25(16-6-4-3-5-7-16)22(24-20)30-11-15-10-28-14(2)23-15/h3-10,12H,11H2,1-2H3
Standard InChI Key GLFAYYIBVNFVKW-UHFFFAOYSA-N
SMILES CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C(=N3)SCC4=CSC(=N4)C)C5=CC=CC=C5

Introduction

The compound 5-(5-methylfuran-2-yl)-2-(((2-methylthiazol-4-yl)methyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic molecule that belongs to the thieno[2,3-d]pyrimidine family. These compounds are known for their diverse biological and pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structure of this compound integrates multiple functional groups and heterocyclic rings, making it a promising candidate for drug discovery and chemical research.

Structural Overview

The compound consists of:

  • A thieno[2,3-d]pyrimidinone core, which is a bicyclic structure combining thiophene and pyrimidine rings.

  • A 5-methylfuran group attached at position 5 of the thieno[2,3-d]pyrimidine ring.

  • A methylthiazole moiety linked via a thioether bond at position 2.

  • A phenyl group at position 3.

This intricate structure provides the compound with a high degree of chemical diversity, allowing for interactions with various biological targets.

Synthesis Pathways

The synthesis of thieno[2,3-d]pyrimidines typically involves:

  • Cyclization Reactions: Starting from precursors such as aminothiophenes or carboxylic acid derivatives.

  • Functional Group Modifications: Incorporating substituents like furan and thiazole through nucleophilic substitutions or condensation reactions.

  • Thioether Formation: The attachment of the methylthiazole group is achieved via thiol-based nucleophilic substitution reactions.

For example, the integration of the furan and thiazole groups can be achieved using aromatic halides under basic conditions or via microwave-assisted synthesis for enhanced yields and reduced reaction times .

Spectroscopic Characterization

The structural elucidation of such compounds is confirmed using advanced spectroscopic techniques:

  • NMR Spectroscopy:

    • 1H^1H-NMR provides insights into the chemical environment of protons in furan, thiazole, and phenyl groups.

    • 13C^{13}C-NMR highlights the carbon framework of the compound.

  • Mass Spectrometry (MS):

    • Molecular ion peaks confirm the molecular weight and fragmentation patterns.

  • Infrared (IR) Spectroscopy:

    • Key functional groups like carbonyl (C=OC=O) and thioether (CSCC-S-C) exhibit characteristic absorption bands.

  • X-ray Crystallography (if applicable):

    • Provides three-dimensional structural confirmation and bond angles.

Biological Implications

Compounds containing thieno[2,3-d]pyrimidine frameworks have demonstrated significant biological activities:

  • Antimicrobial Activity:

    • Effective against Gram-positive and Gram-negative bacteria due to interactions with bacterial enzymes .

  • Anticancer Properties:

    • Potential inhibitors of kinases or enzymes involved in cell proliferation.

  • Anti-inflammatory Effects:

    • Docking studies suggest inhibition of enzymes like COX-2 or 5-lipoxygenase .

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